1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one
Description
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is an α,β-unsaturated ketone featuring a cyclopropyl group at the 1-position, an ethoxy substituent at the 3-position, and a methyl group at the 2-position of the prop-2-en-1-one backbone. This structure confers unique steric and electronic properties due to the strained cyclopropyl ring and the electron-withdrawing ketone group.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-1-cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-6-7(2)9(10)8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6+ |
InChI Key |
RYLRJRYQURBFBH-VOTSOKGWSA-N |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C1CC1 |
Canonical SMILES |
CCOC=C(C)C(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Simmons-Smith Reagent
A central method involves the use of the Simmons-Smith cyclopropanation reaction. Starting from a β,γ-unsaturated carbonyl precursor, iodochloromethane (ICH₂Cl) and diethylzinc (Et₂Zn) generate the cyclopropyl ring.
- Step 1 : Activation of trans-4-methoxycinnamic acid with isobutylchloroformate and coupling with N,O-dimethylhydroxyamine hydrochloride to form (N-methoxy-N-methyl)amide.
- Step 2 : Cyclopropanation using ICH₂Cl/Et₂Zn in dichloromethane at −15°C, followed by warming to room temperature.
- Step 3 : Reduction of the intermediate with lithium aluminum hydride (LAH) and subsequent oxidation to install the ketone moiety.
Mitsunobu Coupling for Etherification
The ethoxy group is introduced via a modified Mitsunobu reaction:
- Conditions : Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) facilitate the coupling of a secondary alcohol with ethyl bromide under anhydrous conditions.
Palladium-Catalyzed Cross-Coupling
Alternative routes employ palladium-catalyzed alkynylation of iodobenzene derivatives, followed by hydrogenation and cyclopropanation.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Conditions | Advantages |
|---|---|---|---|---|
| Simmons-Smith | ICH₂Cl, Et₂Zn | 78–92% | −15°C to RT, 18h | High diastereoselectivity |
| Mitsunobu Coupling | PPh₃, DEAD, Ethyl bromide | 85% | RT, 6h | Mild conditions, avoids strong bases |
| Palladium-Catalyzed | Pd(OAc)₂, LiAlH₄ | 65% | Reflux in THF, 4h | Scalable for bulk synthesis |
Critical Reaction Parameters
- Temperature Control : Cyclopropanation requires strict maintenance at −15°C to prevent side reactions.
- Purification : Reverse-phase HPLC or chiral column chromatography (e.g., ChiralPak AS) separates diastereomers.
- Atom Economy : Methods using 2-methylfuran as a starting material demonstrate superior atom efficiency compared to traditional routes.
Challenges and Optimizations
- Diastereomer Separation : The final product often exists as a mixture of cis/trans isomers, necessitating advanced chromatographic techniques.
- Moisture Sensitivity : LAH and Et₂Zn require anhydrous conditions, increasing operational complexity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound 2-[1-(ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one (CAS: 87820-88-0, T3D3935) shares superficial similarities with the target molecule, such as an ethoxy group and an α,β-unsaturated ketone core. However, critical differences include:
- Core structure: The target compound has a linear prop-2-en-1-one backbone, whereas T3D3935 features a cyclohexenone ring.
- Substituents : The cyclopropyl group in the target compound contrasts with the bulky 2,4,6-trimethylphenyl and hydroxy groups in T3D3935.
- Functional groups: T3D3935 contains an ethoxyimino group (C=N-OEt), while the target molecule has a simple ethoxy substituent (OEt) .
Key Properties and Reactivity
| Property | 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one | 2-[1-(Ethoxyimino)propyl]-3-hydroxy-5-(2,4,6-trimethylphenyl)cyclohex-2-en-1-one |
|---|---|---|
| Molecular Weight (g/mol) | ~168.2 (estimated) | 385.5 |
| Core Structure | Linear enone | Cyclohexenone |
| Key Functional Groups | Ethoxy, cyclopropyl, methyl | Ethoxyimino, hydroxy, trimethylphenyl |
| Reactivity | Electrophilic enone system | Stabilized enone with resonance from aromatic ring |
| Steric Effects | Moderate (cyclopropyl strain) | High (bulky trimethylphenyl group) |
Research Findings and Data Limitations
- Synthetic Accessibility: The target compound’s synthesis likely involves cyclopropanation of a preformed enone, whereas T3D3935 requires multi-step functionalization of a cyclohexenone core.
- Stability: The cyclopropyl group may enhance thermal stability compared to non-cyclic analogs but could also make the compound prone to ring-opening under acidic conditions.
- Data Gaps: No direct comparative studies on reactivity, solubility, or biological activity were identified. Existing literature focuses on structural analogs rather than the specific compound.
Biological Activity
1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a cyclopropyl group, an ethoxy substituent, and a propene backbone with a ketone functional group. The strain in the cyclopropane ring contributes to its distinctive chemical reactivity.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol |
| Functional Groups | Ketone, Ethoxy |
| Structural Features | Cyclopropane ring, propene chain |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, often involving the reaction of cyclopropyl derivatives with ethylating agents under specific conditions. The following are common synthetic routes:
- Base-Catalyzed Ethylation : Involves the reaction of cyclopropyl ketones with ethyl halides in the presence of a base.
- Direct Alkylation : Utilizing alkylating agents to introduce the ethoxy group directly onto the cyclopropane framework.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exhibit:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes such as apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with this compound:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. For example, a study demonstrated that related cyclopropyl derivatives showed cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. It was noted that similar compounds have shown efficacy against Gram-positive bacteria, indicating a potential role in developing new antimicrobial agents .
- Inhibition Studies : A recent investigation into enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cellular proliferation, which could be beneficial for therapeutic strategies targeting cancer .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Cyclobutyl-3-methoxybutenone | Cyclobutane ring | Greater stability; lower reactivity |
| 3-Ethoxycyclohexene | Cyclohexane ring with ethoxy | More saturated; different reactivity patterns |
| 1-Methylcyclobutene | Methyl substituent on cyclobutane | Different strain; varied biological effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1-Cyclopropyl-3-ethoxy-2-methylprop-2-en-1-one to maximize yield and purity?
- Methodological Answer : The synthesis typically involves a base-catalyzed reaction between cyclopropylmethyl ketone and ethyl vinyl ether. Sodium hydride (NaH) is preferred due to its strong base strength, which facilitates enolate formation. Key parameters include:
- Temperature : Maintain 0–5°C during reagent addition to suppress side reactions (e.g., polymerization of the enone).
- Reaction Time : 6–8 hours under reflux in anhydrous tetrahydrofuran (THF).
- Workup : Quench with ice-cold ammonium chloride and extract with ethyl acetate.
A comparative table of yields under varying conditions is recommended for optimization .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H NMR will show characteristic signals for the cyclopropyl group (δ 0.5–1.5 ppm), ethoxy protons (δ 1.2–1.4 ppm), and α,β-unsaturated carbonyl (δ 6.2–6.8 ppm for the enone proton).
- X-ray Crystallography : Refinement via SHELXL ( ) is ideal for resolving stereochemical ambiguities.
- Mass Spectrometry : Confirm molecular weight (140.18 g/mol) via ESI-MS.
Tabulated data for validation:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 140.18 g/mol |
| Key IR Absorptions | 1680 cm (C=O) |
| . |
Advanced Research Questions
Q. How can researchers address contradictions in reactivity data across different solvent systems?
- Methodological Answer : Contradictions often arise from solvent polarity effects on the enone’s electrophilicity. Systematic studies should:
- Test solvents with varying dielectric constants (e.g., THF vs. DMSO).
- Use DFT calculations (e.g., Gaussian 16) to model solvent interactions with the cyclopropyl group’s strain energy.
- Validate findings with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy).
Comparative solvent tables and regression analysis can identify trends .
Q. What strategies mitigate sample degradation during long-term stability studies?
- Methodological Answer : Degradation of the enone moiety (e.g., hydrolysis or oxidation) can be minimized by:
- Storage : Under nitrogen at –20°C in amber vials.
- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation.
- Real-Time Monitoring : Use HPLC-PDA to track degradation products and calculate half-life.
highlights cooling as critical for preserving organic compounds during extended experiments .
Q. How can byproducts from the synthesis be systematically identified and quantified?
- Methodological Answer : Common byproducts include dimerized enones or cyclopropane ring-opened derivatives. Steps for analysis:
- Chromatography : Employ GC-MS or HPLC-HRMS for high-resolution separation.
- Isolation : Use preparative TLC to isolate byproducts for NMR characterization.
- Mechanistic Probes : Perform O-labeling studies to trace oxygen incorporation in hydrolysis byproducts.
Similar protocols in and for analogous enones can guide workflow design .
Data Interpretation Challenges
Q. What statistical methods are recommended for validating crystallographic data of this compound?
- R-Factors : Ensure for high-resolution data.
- Hirshfeld Surface Analysis : Confirm absence of unrealistic intermolecular contacts.
- Twinned Data Refinement : Use SHELXL’s TWIN command if crystal twinning is detected.
Cross-validation with spectroscopic data reduces overinterpretation risks .
Q. How does the cyclopropyl group’s strain energy influence reactivity compared to other strained rings?
- Methodological Answer : The cyclopropyl group’s 60° bond angles increase ring strain (~27 kcal/mol), enhancing its susceptibility to ring-opening reactions. Comparative studies with cyclobutane or norbornene derivatives can be conducted via:
- Kinetic Isotope Effects (KIE) : Probe transition states during ring-opening.
- X-ray Crystallography : Monitor bond-length distortions in reaction intermediates.
’s classification of the compound as a cyclopropane derivative supports this approach .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
